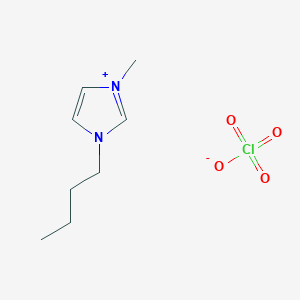
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate
Overview
Description
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility. These properties make ionic liquids valuable in various scientific and industrial applications. The compound consists of a 1-butyl-3-methylimidazolium cation and a perchlorate anion.
Mechanism of Action
Target of Action
Similar compounds like 1-butyl-3-methylimidazolium acetate have been used as additives to electrolytes for non-aqueous capillary electrophoresis .
Mode of Action
It’s worth noting that 1-butyl-3-methylimidazolium chloride, a similar compound, in combination with aluminium chloride forms an organoaluminate molten salt, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene .
Biochemical Pathways
Related compounds like 1-butyl-3-methylimidazolium acetate have been reported to irreversibly adsorb gaseous co2, therefore can be a useful means for the separation of greenhouse gas .
Result of Action
It’s worth noting that 1-butyl-3-methylimidazolium acetate has been reported to readily dissolve in co2 and forms a reversible molecular complex with co2 in the ratio of 1 (co2) : 2 (1-butyl-3-methylimidazolium-acetate) .
Action Environment
It’s worth noting that 1-butyl-3-methylimidazolium acetate, a similar compound, has been reported to have air- and water-stability and miscibility with most of ce solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium perchlorate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is purified by extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The final product is often dried under vacuum to remove any residual solvents.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical reagents include alkyl halides and nucleophiles such as amines.
Major Products
Oxidation: The major products are often oxidized organic compounds and reduced perchlorate species.
Substitution: The products include substituted imidazolium salts.
Scientific Research Applications
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique solubility and stability properties.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, including batteries and supercapacitors.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is unique due to its perchlorate anion, which imparts strong oxidizing properties. This makes it particularly useful in applications requiring oxidative stability and reactivity.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.ClHO4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGGSNAFGYWGCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















